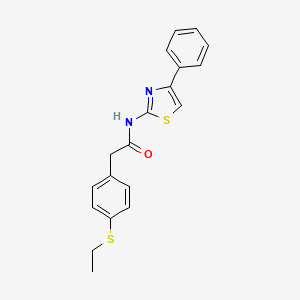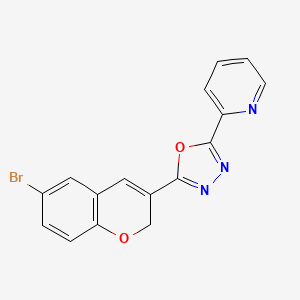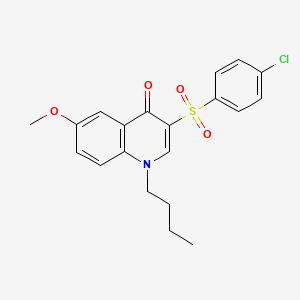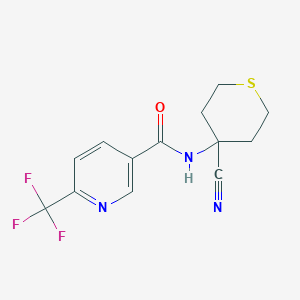
2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Anti-Inflammatory Activity
2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide: has demonstrated anti-inflammatory effects. Researchers have investigated its potential as a novel anti-inflammatory agent, particularly in the context of chronic inflammatory diseases. Mechanistic studies suggest that it may modulate key inflammatory pathways, making it a promising candidate for drug development .
Antimicrobial Properties
The compound exhibits antimicrobial activity against various pathogens. Studies have explored its efficacy against bacteria, fungi, and even some drug-resistant strains. Researchers are keen on understanding its mode of action and optimizing its structure for enhanced antimicrobial potency. Potential applications include topical formulations, wound healing, and combating infections .
Anticancer Potential
Preliminary studies indicate that 2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide may possess anticancer properties. It has been evaluated against different cancer cell lines, showing cytotoxic effects. Researchers are investigating its impact on cell cycle regulation, apoptosis, and tumor growth inhibition. Further research is needed to validate its potential as an anticancer drug .
Neuroprotective Effects
In neurobiology, this compound has drawn interest due to its potential neuroprotective properties. It may mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Researchers are exploring its application in neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .
Analgesic Activity
2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide: has been investigated for its analgesic effects. Animal studies suggest that it may modulate pain pathways, making it relevant for pain management. Researchers are working on optimizing its pharmacokinetics and safety profile for potential clinical use .
Photophysical Applications
Beyond its biological properties, this compound exhibits interesting photophysical behavior. Its absorption and emission spectra make it suitable for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. Researchers are exploring its luminescent properties and potential in materials science .
作用机制
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory and antimicrobial properties , suggesting that the targets could be enzymes or proteins involved in inflammation and microbial growth.
Mode of Action
Based on its structural similarity to other thiazolidinone-based analogues , it can be hypothesized that it may interact with its targets by forming covalent bonds, leading to inhibition of the target’s function.
Biochemical Pathways
Given its reported anti-inflammatory and antimicrobial properties , it may be inferred that it affects pathways related to inflammation and microbial growth.
Result of Action
Based on its reported anti-inflammatory and antimicrobial properties , it can be inferred that it may reduce inflammation and inhibit microbial growth at the molecular and cellular levels.
属性
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-2-23-16-10-8-14(9-11-16)12-18(22)21-19-20-17(13-24-19)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFBRFSIEJKHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-methoxybenzoate](/img/structure/B2791519.png)



![N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2791523.png)



![ethyl 3-cyano-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2791533.png)


![4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline](/img/structure/B2791539.png)
![Methyl 3-(2,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2791540.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2791541.png)